molecular formula C28H45ClN4O11S4 B15287525 2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid

2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid

Cat. No.: B15287525
M. Wt: 777.4 g/mol
InChI Key: RAPOJEWMDOEHED-UHFFFAOYSA-N
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Description

2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a phenothiazine core, which is a tricyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the phenothiazine core: This step involves the cyclization of appropriate precursors to form the phenothiazine structure.

    Chlorination: The phenothiazine core is then chlorinated to introduce the chlorine atom at the desired position.

    Alkylation: The chlorinated phenothiazine is reacted with a suitable alkylating agent to introduce the propyl group.

    Piperazine coupling: The alkylated phenothiazine is then coupled with piperazine to form the piperazinyl derivative.

    Esterification: The piperazinyl derivative is esterified with 4-aminobutanoic acid to form the final compound.

    Methanesulfonic acid addition: The final step involves the addition of methanesulfonic acid to form the methanesulfonate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperazine ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiols, or primary amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives and modified piperazine rings.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid involves its interaction with specific molecular targets. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its potential antipsychotic effects. Additionally, the compound may modulate other signaling pathways, including those involving serotonin and histamine receptors.

Comparison with Similar Compounds

Similar Compounds

    Perphenazine: Another phenothiazine derivative with antipsychotic properties.

    Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core.

    Fluphenazine: A phenothiazine derivative used in the treatment of schizophrenia.

Uniqueness

2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid is unique due to its specific substitution pattern and the presence of the 4-aminobutanoate group

Properties

Molecular Formula

C28H45ClN4O11S4

Molecular Weight

777.4 g/mol

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid

InChI

InChI=1S/C25H33ClN4O2S.3CH4O3S/c26-20-8-9-24-22(19-20)30(21-5-1-2-6-23(21)33-24)12-4-11-28-13-15-29(16-14-28)17-18-32-25(31)7-3-10-27;3*1-5(2,3)4/h1-2,5-6,8-9,19H,3-4,7,10-18,27H2;3*1H3,(H,2,3,4)

InChI Key

RAPOJEWMDOEHED-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCOC(=O)CCCN

Origin of Product

United States

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